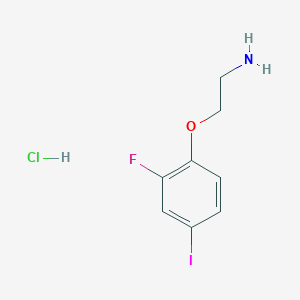
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyethanamines. It is characterized by the presence of a fluoro and an iodo substituent on the phenyl ring, which is connected to an ethanamine group. This compound is often used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride typically involves a multi-step process. One common method starts with the iodination of 2-fluorophenol to produce 2-fluoro-4-iodophenol. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-(2-Fluoro-4-iodophenoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine hydrochloride through a reaction with ammonia or an amine source, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenoxyethanamines.
Oxidation and Reduction Reactions: Products include imines, amines, and other derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluoro and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Fluorophenoxy)ethanamine hydrochloride
- 2-(4-Iodophenoxy)ethanamine hydrochloride
- 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride
Uniqueness
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to similar compounds with only one halogen substituent.
Eigenschaften
Molekularformel |
C8H10ClFINO |
|---|---|
Molekulargewicht |
317.53 g/mol |
IUPAC-Name |
2-(2-fluoro-4-iodophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9FINO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
InChI-Schlüssel |
SHCXRVAZUFBBBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)F)OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


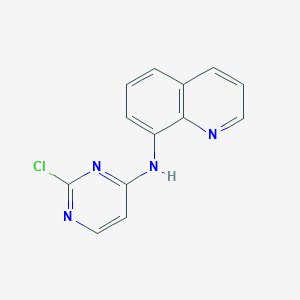

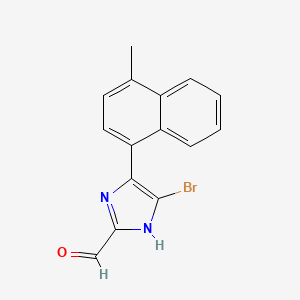

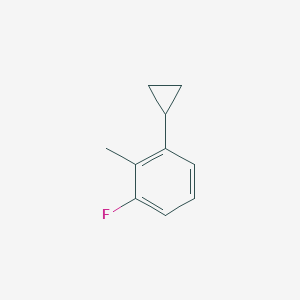

![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)


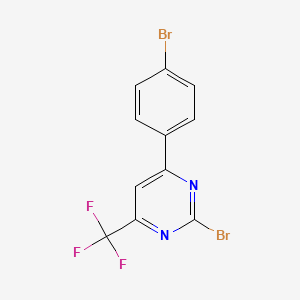


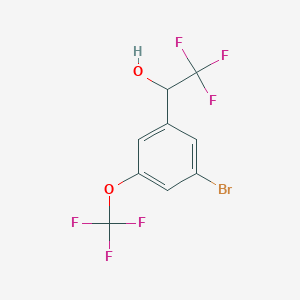
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
